N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzamide
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Description
“N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzamide” is a compound based upon a benzimidazole thiourea moiety . It has unique properties related to elastase inhibition, free radical scavenging activity, and DNA binding ability .
Synthesis Analysis
The compound was synthesized by reacting an acid chloride of benzoic acid with potassium thiocyanate (KSCN) along with the subsequent addition of 4-(1H-benzo[d] imidazol-2-yl)benzenamine via a one-pot three-step procedure .Molecular Structure Analysis
The structure of the resulting benzimidazole based thiourea was confirmed by spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR, and single crystal X-ray diffraction .Chemical Reactions Analysis
The compound was investigated using both in silico methodology including molecular docking for elastase inhibition along with quantum chemical studies . In comparison to the reference drug oleanolic acid, the low IC50 value of the compound also indicated its high tendency towards elastase inhibition .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties were confirmed by spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR .Scientific Research Applications
- Imidazole derivatives, including the compound , have demonstrated antibacterial and antifungal properties . Researchers have explored their potential as agents against infectious diseases.
- Imidazole-containing compounds have been studied for their anti-tumor and anticancer activities . This compound’s unique structure may contribute to inhibiting cancer cell growth.
- Researchers have designed N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)arylamine derivatives for potential use as aromatase inhibitors . These compounds aim to reduce side effects and improve tolerance.
Antimicrobial Activity
Anti-Tumor and Anticancer Properties
Aromatase Inhibition for Breast Cancer Treatment
Elastase Inhibition and Free Radical Scavenging
properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O/c21-15-5-3-4-14(12-15)20(25)22-16-10-8-13(9-11-16)19-23-17-6-1-2-7-18(17)24-19/h1-12H,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHJPMQHCQERIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzamide |
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